molecular formula C10H9N3O B1613692 (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol CAS No. 954227-06-6

(2-(Pyridin-3-YL)pyrimidin-5-YL)methanol

Cat. No.: B1613692
CAS No.: 954227-06-6
M. Wt: 187.2 g/mol
InChI Key: HVNRDOYETKPSHQ-UHFFFAOYSA-N
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Description

(2-(Pyridin-3-YL)pyrimidin-5-YL)methanol is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol typically involves the condensation of pyridine-3-carbaldehyde with a suitable pyrimidine derivative. One common method involves the use of magnesium oxide nanoparticles as a catalyst. The reaction proceeds under mild conditions, often in the presence of a base such as trimethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as magnesium oxide nanoparticles are preferred due to their efficiency and reusability .

Chemical Reactions Analysis

Types of Reactions

(2-(Pyridin-3-YL)pyrimidin-5-YL)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The nitrogen atoms in the pyridine and pyrimidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Pyridin-3-yl-pyrimidin-5-yl ketones or aldehydes.

    Reduction: Pyridin-3-yl-pyrimidin-5-yl alcohols or amines.

    Substitution: Various substituted pyridin-3-yl-pyrimidin-5-yl derivatives.

Scientific Research Applications

(2-(Pyridin-3-YL)pyrimidin-5-YL)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. For example, it may inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This inhibition can lead to reduced collagen production, which is beneficial in treating fibrotic diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Pyridin-3-YL)pyrimidin-5-YL)methanol is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

(2-pyridin-3-ylpyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-7-8-4-12-10(13-5-8)9-2-1-3-11-6-9/h1-6,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNRDOYETKPSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647962
Record name [2-(Pyridin-3-yl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954227-06-6
Record name [2-(Pyridin-3-yl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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